

An In-depth Technical Guide to Ethyl 2-cyclobutylideneacetate (CAS: 27741-65-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-cyclobutylideneacetate*

Cat. No.: B1317099

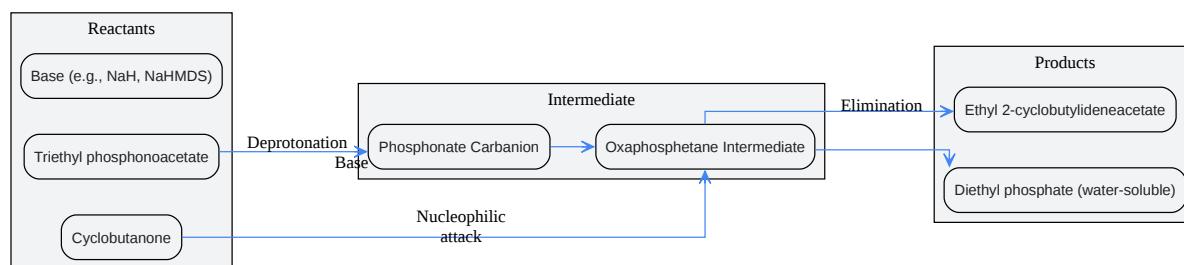
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 2-cyclobutylideneacetate**, a valuable intermediate in organic synthesis. This document details its physicochemical properties, synthesis methodologies, spectroscopic data, and potential applications, with a focus on providing practical information for laboratory and research settings.

Physicochemical Properties

Ethyl 2-cyclobutylideneacetate is a colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in the table below.


Property	Value	Source
CAS Number	27741-65-7	N/A
Molecular Formula	C ₈ H ₁₂ O ₂	[1]
Molecular Weight	140.18 g/mol	[1]
Boiling Point	128-130 °C (at 2 Torr)	N/A
Density (Predicted)	1.124 ± 0.06 g/cm ³	[2]
Appearance	Colorless to light yellow liquid	N/A
Storage Temperature	2-8°C, Sealed in dry conditions	[1]

Synthesis of Ethyl 2-cyclobutylideneacetate

The primary synthetic routes to **Ethyl 2-cyclobutylideneacetate** are the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, which involve the olefination of cyclobutanone. The HWE reaction is often preferred due to the water-soluble nature of the phosphate byproduct, simplifying purification.

Horner-Wadsworth-Emmons (HWE) Reaction

This reaction utilizes a phosphonate-stabilized carbanion to convert ketones or aldehydes into alkenes, typically with a high degree of stereoselectivity for the (E)-isomer.^{[3][4]}

[Click to download full resolution via product page](#)

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

Materials:

- Cyclobutanone
- Triethyl phosphonoacetate^[5]

- Sodium hexamethyldisilazane (NaHMDS) or Sodium Hydride (NaH)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF, cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of sodium hexamethyldisilazane (1.0 equivalent) in THF dropwise.[\[6\]](#)
- Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.
- Add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at -78 °C.
- After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (2 x 50 mL).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to afford **Ethyl 2-cyclobutylideneacetate** as a colorless to light yellow liquid.

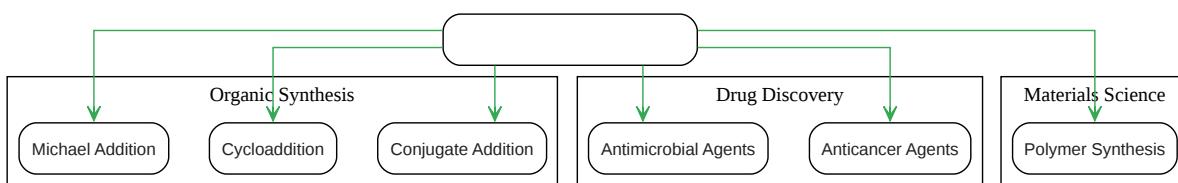
Spectroscopic Data

13C NMR Spectroscopy

A commercial supplier reports the following characteristic peaks for **Ethyl 2-cyclobutylideneacetate**.^[7]

Chemical Shift (δ) ppm	Assignment
167.60	C=O (ester carbonyl)
166.60	=C-COOEt (quaternary olefinic carbon)
112.38	=CH- (olefinic methine carbon)

Infrared (IR) Spectroscopy


Key IR absorption bands for **Ethyl 2-cyclobutylideneacetate** are summarized below.^[6]

Wavenumber (cm^{-1})	Functional Group
2926	C-H stretch (alkane)
1716	C=O stretch (α,β -unsaturated ester)
1673	C=C stretch (alkene)
1336	C-H bend
1189	C-O stretch (ester)
1088	C-O stretch (ester)

Potential Applications in Research and Development

While specific biological activities for **Ethyl 2-cyclobutylideneacetate** are not widely reported, its structural motifs suggest several areas of potential application for researchers and drug development professionals.

- Synthetic Building Block: As an α,β -unsaturated ester, it can participate in a variety of chemical transformations, including Michael additions, cycloadditions, and conjugate additions, making it a versatile starting material for the synthesis of more complex molecules.
- Drug Discovery: The cyclobutane ring is a structural feature in some biologically active compounds. **Ethyl 2-cyclobutylideneacetate** could serve as a precursor for the synthesis of novel therapeutic agents. For instance, similar compounds have been investigated for their potential as antimicrobial or anticancer agents.[8]
- Materials Science: The vinyl group makes it a potential monomer for polymerization reactions, leading to the development of new materials with unique properties.

[Click to download full resolution via product page](#)

Caption: Potential applications of **Ethyl 2-cyclobutylideneacetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 27741-65-7|Ethyl 2-cyclobutylideneacetate|BLD Pharm [bldpharm.com]
2. CAS # 27741-65-7, 2-Cyclobutylideneacetic acid ethyl ester, Carbethoxymethylenecyclobutane - chemBlink [chemblink.com]
3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Triethyl phosphonoacetate - Enamine [enamine.net]
- 6. CAS:27741-65-7, 2-亚环丁基乙酸乙酯-毕得医药 [bidepharm.com]
- 7. ACETIC ACID, 2-CYCLOBUTYLIDENE-, ETHYL ESTER | 27741-65-7 [chemicalbook.com]
- 8. Buy Ethyl 2-cyclobutylidene propanoate | 1246633-09-9 [smolecule.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-cyclobutylideneacetate (CAS: 27741-65-7)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1317099#ethyl-2-cyclobutylideneacetate-cas-number-27741-65-7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com